molecular formula C20H21FN2O3S B2606984 2-(3,4-dimethoxyphenyl)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851807-14-2

2-(3,4-dimethoxyphenyl)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2606984
CAS No.: 851807-14-2
M. Wt: 388.46
InChI Key: CQRDSXDVLFVJJZ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic compound that features a combination of aromatic, thioether, and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde.

    Thioether Formation:

    Final Coupling: The final step involves coupling the 3,4-dimethoxyphenyl group with the intermediate product using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
  • 2-(3,4-dimethoxyphenyl)-1-(2-((2-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Uniqueness

The presence of the fluorine atom in 2-(3,4-dimethoxyphenyl)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone can significantly alter its chemical properties, such as its reactivity and binding affinity in biological systems, compared to its chloro or bromo analogs. This makes it a unique compound with potentially distinct applications and effects.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S/c1-25-17-8-7-14(11-18(17)26-2)12-19(24)23-10-9-22-20(23)27-13-15-5-3-4-6-16(15)21/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRDSXDVLFVJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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